Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate

Description

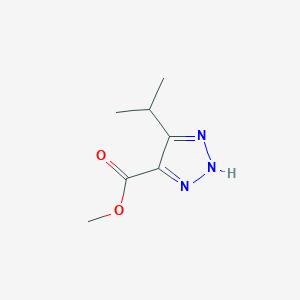

Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate is a triazole derivative featuring a methyl ester group at position 4 and a propan-2-yl (isopropyl) substituent at position 5 of the triazole ring. Its molecular formula is C₇H₁₁N₃O₂, with a calculated molecular weight of 185.20 g/mol. The compound’s structure combines a polar ester group with a hydrophobic isopropyl substituent, making it a versatile scaffold for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 5-propan-2-yl-2H-triazole-4-carboxylate |

InChI |

InChI=1S/C7H11N3O2/c1-4(2)5-6(7(11)12-3)9-10-8-5/h4H,1-3H3,(H,8,9,10) |

InChI Key |

QNHCTRLTQNHRFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NNN=C1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:

Starting Materials: An azide and an alkyne.

Catalyst: Copper(I) iodide (CuI).

Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Reaction Conditions: Room temperature to 60°C, under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: H₂ gas with Pd/C catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Examples :

Methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate (CAS 68870-52-0)

- Molecular Formula : C₁₁H₁₁N₃O₂

- Substituents : Methyl at position 5, phenyl at position 1.

- Impact : The phenyl group enhances hydrophobicity and aromatic π-stacking interactions, while the methyl group minimally affects steric bulk. This compound has a higher molecular weight (217.22 g/mol ) compared to the target compound due to the phenyl group .

Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate Molecular Formula: C₂₁H₂₂F₃N₅O₂ Substituents: Hexyl at position 5, trifluoromethylpyrimidinyl at position 1. Impact: The bulky pyrimidinyl and hexyl groups significantly increase molecular weight (433.43 g/mol) and reduce solubility in polar solvents.

Methyl 1-phenyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate Molecular Formula: C₂₂H₂₄N₄O₄ Substituents: Phenyl at position 1, tert-butoxycarbonylamino at position 5. Impact: The tert-butoxycarbonyl (Boc) group enhances steric hindrance and crystallinity, as evidenced by a high melting point (123–126°C). The Boc group also improves stability against hydrolysis .

Comparison with Target Compound :

- Hydrophobicity : The isopropyl group in the target compound provides moderate hydrophobicity, intermediate between methyl (less hydrophobic) and hexyl (highly hydrophobic).

Physical Properties and Spectral Data

Melting Points :

- Methyl 1-benzyl-5-(N-phenyl-Boc-amino)-1H-1,2,3-triazole-4-carboxylate: 113–115°C .

- Methyl 5-(hydroxymethyl)-1-(3-phenylprop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylate: Not reported, but hydroxyl groups suggest lower melting points than esters with bulky substituents .

The target compound’s melting point is unreported but expected to be lower than analogues with aromatic or bulky groups due to reduced crystallinity.

Spectroscopic Data :

- ¹H NMR: In analogues like methyl 1-phenyl-5-(N-phenyl-Boc-amino)-1H-1,2,3-triazole-4-carboxylate, the tert-butyl group appears as a singlet at ~1.4 ppm, while aromatic protons resonate at 7.2–7.8 ppm . For the target compound, the isopropyl group’s methyl protons would appear as a doublet (δ ~1.2–1.4 ppm), and the ester methyl as a singlet (δ ~3.8 ppm).

- ¹³C NMR : The carbonyl carbon of the ester typically resonates at ~165–170 ppm .

Ester Hydrolysis :

- The methyl ester in methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 91306-60-4) can undergo hydrolysis to carboxylic acids under basic conditions, a reaction relevant for prodrug activation .

- The target compound’s ester group is similarly susceptible to hydrolysis, enabling conversion to a carboxylic acid derivative for enhanced solubility.

Regioselective Functionalization :

- Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () demonstrates the feasibility of introducing formyl groups at position 5, suggesting that the target compound’s isopropyl group could be replaced via similar strategies .

Biological Activity

Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 1598272-98-0) is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by case studies and relevant data.

- Molecular Formula : C7H11N3O2

- Molecular Weight : 169.18 g/mol

- CAS Number : 1598272-98-0

- IUPAC Name : this compound

Synthesis

The synthesis of triazole derivatives typically involves reactions that form the triazole ring through cycloaddition reactions. For this compound, the synthesis can be achieved via:

- Starting Materials : Appropriate azides and alkynes or other precursors.

- Cycloaddition Reaction : Utilizing copper(I) catalysis or other methods to facilitate the formation of the triazole ring.

- Methyl Ester Formation : The carboxylic acid group can be converted into a methyl ester using methanol and acid catalysts.

Anticancer Activity

Research has indicated that various triazole derivatives exhibit significant anticancer properties. For instance:

- In a study evaluating a series of triazole compounds, several exhibited potent antiproliferative effects against multiple cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). One notable compound showed an IC50 value of 1.1 µM against MCF-7 cells, outperforming standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties:

- Compounds derived from triazoles demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with some showing significant activity comparable to traditional antibiotics .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis; inhibition leads to reduced proliferation in cancer cells.

- Induction of Apoptosis : Studies have shown that certain triazole compounds can trigger apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function .

- Cell Cycle Arrest : Some derivatives have been found to arrest the cell cycle at specific phases (e.g., G1 phase), thereby inhibiting further cell division .

Case Study 1: Anticancer Evaluation

In a comprehensive evaluation of triazole derivatives, a compound structurally related to this compound was tested against various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Comparison with Standard |

|---|---|---|

| MCF-7 | 1.1 | Better than Doxorubicin |

| HCT116 | 2.6 | Better than Doxorubicin |

| HepG2 | 1.4 | Better than Doxorubicin |

This data suggests that modifications in the triazole structure can enhance anticancer activity significantly.

Case Study 2: Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of various triazoles found that:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings highlight the potential use of triazole derivatives as alternatives or adjuncts to existing antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.